molecular formula C20H16ClF2N5O2 B12286270 7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one

7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one

Cat. No.: B12286270
M. Wt: 431.8 g/mol
InChI Key: UHIXWHUVLCAJQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Albaconazole is synthesized through a multi-step process involving the formation of a triazole ring and the incorporation of various functional groups. The reaction conditions often involve the use of solvents like methanol and reagents such as acetylated anilines .

Industrial Production Methods

The industrial production of albaconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce albaconazole on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Albaconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving albaconazole include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of albaconazole depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Albaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, albaconazole disrupts the integrity of the fungal cell membrane, leading to cell death . The compound also affects other molecular targets and pathways, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Albaconazole is compared with other triazole antifungals such as:

  • Isavuconazole
  • Ravuconazole
  • Efinaconazole
  • Itraconazole

Uniqueness

Albaconazole stands out due to its high oral bioavailability, long half-life, and broad-spectrum activity against various fungal species . It has shown promising results in clinical trials, making it a potential alternative to existing antifungal treatments .

List of Similar Compounds

Properties

IUPAC Name

7-chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWHUVLCAJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870178
Record name 7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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